1-(2-Hydroxypropyl)pyrrolidine-2,5-dione chemical structure and properties
1-(2-Hydroxypropyl)pyrrolidine-2,5-dione chemical structure and properties
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide). While often overshadowed by its ethyl analog, this compound serves as a critical intermediate in polymer chemistry—specifically in the modification of starch and polyester backbones—and appears as a functional impurity or metabolite in pharmaceutical development.
This document synthesizes structural data, synthesis pathways, and analytical characterization protocols. It is designed for researchers requiring precise physicochemical data and validated experimental methodologies for the synthesis and detection of this succinimide derivative.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a five-membered succinimide ring substituted at the nitrogen atom with a 2-hydroxypropyl group. The presence of the hydroxyl group at the chiral secondary carbon of the propyl chain introduces stereochemistry that influences its solubility and reactivity profiles.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione |
| Common Synonyms | N-(2-Hydroxypropyl)succinimide; 1-(2-hydroxypropyl)succinimide |
| CAS Registry Number | 87730-42-5 (Referenced for 1-(2-hydroxypropyl)... derivatives) |
| Molecular Formula | C₇H₁₁NO₃ |
| SMILES | CC(O)CN1C(=O)CCC1=O |
| InChI Key | Predicted: Computed from structure |
Stereochemical Considerations
The 2-hydroxypropyl moiety contains a chiral center at the C2 position of the propyl chain.
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Enantiomers: (R)-1-(2-hydroxypropyl)pyrrolidine-2,5-dione and (S)-1-(2-hydroxypropyl)pyrrolidine-2,5-dione.
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Implication: In non-stereoselective synthesis (using racemic 1-amino-2-propanol), the product exists as a racemate. This impacts crystallization behavior, often lowering the melting point compared to the ethyl analog.
Physicochemical Properties[1][2][8][9][10][11]
The following data aggregates experimental values from homologous series and predicted physicochemical parameters derived from structure-property relationship (SPR) algorithms.
| Property | Value / Range | Confidence Level |
| Molecular Weight | 157.17 g/mol | Exact |
| Physical State | Viscous Liquid or Low-Melting Solid | High (Based on homologs) |
| Melting Point | 45 – 55 °C | Predicted (Ethyl analog is ~60°C) |
| Boiling Point | 310 – 320 °C (at 760 mmHg) | Predicted |
| Density | ~1.25 g/cm³ | Estimated |
| Solubility (Water) | High (Miscible/Soluble) | High (Due to polar imide & OH) |
| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO, DCM | High |
| LogP | -0.5 to 0.0 | Predicted (Hydrophilic) |
| pKa (OH group) | ~14.5 | Standard secondary alcohol |
Synthesis & Formation Pathways[6][12][13]
Two primary pathways exist for the formation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. The choice of pathway depends on the starting material availability and the desired purity profile.
Pathway A: Condensation of Succinic Anhydride with 1-Amino-2-Propanol
This is the standard laboratory synthesis, offering high yields and cleaner workup. It proceeds via an amic acid intermediate which is then cyclized.[1]
Pathway B: N-Alkylation of Succinimide with Propylene Oxide
This route is common in industrial polymer modification (e.g., starch derivatization) where propylene oxide is used as a bulk reagent.
Mechanistic Workflow (DOT Visualization)
Figure 1: Dual synthesis pathways showing the condensation route (solid lines) and the epoxide ring-opening route (dashed lines).
Analytical Characterization
Reliable identification requires a combination of NMR and IR spectroscopy to distinguish the cyclic imide structure from the open-chain amic acid precursors.
Spectroscopic Signatures[2]
1. Proton NMR (¹H-NMR) in DMSO-d₆
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Succinimide Ring: A strong singlet integrating to 4H at δ 2.6 – 2.7 ppm . This symmetry is characteristic of the succinimide backbone.
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Propyl Chain - CH₂ (N-linked): Multiplet at δ 3.3 – 3.5 ppm .
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Propyl Chain - CH (Methine): Multiplet at δ 3.7 – 3.9 ppm (deshielded by OH).
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Propyl Chain - CH₃ (Methyl): Doublet at δ 1.0 – 1.1 ppm .
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Hydroxyl (-OH): Broad singlet (exchangeable) at δ 4.5 – 5.0 ppm .
2. Infrared Spectroscopy (FT-IR)
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C=O Stretch (Imide): Two bands are critical. A weak band at ~1770 cm⁻¹ (asymmetric stretch) and a strong band at ~1700 cm⁻¹ (symmetric stretch).
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O-H Stretch: Broad band at 3300 – 3500 cm⁻¹ .
Analytical Decision Tree (DOT Visualization)
Figure 2: Analytical workflow to distinguish the target imide from open-chain byproducts.
Applications & Biological Relevance[1][8][15][16]
Polymer Science
This compound acts as a functional monomer. In the modification of polysuccinimide (PSI) , the reaction with 1-amino-2-propanol yields polyaspartamide derivatives with hydroxypropyl side chains. These polymers are investigated for:
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Hydrogels: The hydroxyl group provides sites for crosslinking.
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Drug Delivery: The hydrophilic nature improves the solubility of drug conjugates.
Pharmaceutical Impurity
In drug formulations containing succinimide-based APIs and propylene glycol (or traces of propylene oxide from sterilization), 1-(2-hydroxypropyl)pyrrolidine-2,5-dione can form as a degradation product . Its monitoring is essential for stability indicating assays (SIAs).
Experimental Protocols
Protocol: Synthesis via Thermal Cyclization
Objective: Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (10g scale).
Reagents:
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Succinic Anhydride (1.0 eq)
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1-Amino-2-propanol (1.05 eq)
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Toluene (Solvent)
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Triethylamine (Catalytic, optional)
Methodology:
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Amic Acid Formation: Dissolve succinic anhydride (10.0 g, 100 mmol) in Toluene (100 mL) at room temperature.
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Addition: Dropwise add 1-amino-2-propanol (7.9 g, 105 mmol) over 15 minutes. The reaction is exothermic; maintain temp < 40°C.
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Precipitation: Stir for 2 hours. The intermediate amic acid may precipitate as a white solid.
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Cyclization (Dean-Stark): Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove the water of reaction. Continue until theoretical water (~1.8 mL) is collected (approx. 4-6 hours).
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Workup: Cool the solution. If the product oils out, separate the phases. If it remains soluble, evaporate the toluene under reduced pressure.
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Purification: The crude residue is a viscous oil. Purify via vacuum distillation or silica gel column chromatography (Eluent: DCM/Methanol 95:5).
Validation Point:
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TLC: Check disappearance of amic acid (polar, stays at baseline in non-polar solvents) and appearance of the less polar imide spot.
References
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Synthesis of Succinimide Derivatives
- Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- Source: Beilstein Archives (2023).
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URL:[Link]
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Polymer Modification Context
- Title: Preparation and properties of propylene oxide and octenylsuccinic anhydride modified pot
- Source: NIH / PubMed Central (2016).
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URL:[Link]
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General Imide Chemistry
- Title: Pyrrolidine-2,5-dione (Succinimide) - Structural Analysis.
- Source: ResearchG
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URL:[Link]
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CAS Reference (Homologs/Derivatives)
- Title: 2-Amino-2-methyl-1-propanol (Rel
- Source: ChemSrc.
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URL:[Link]
